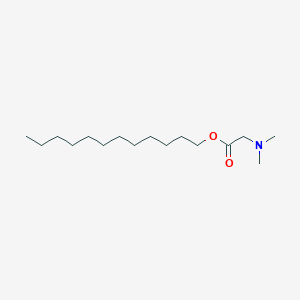

dodecyl n,n-dimethylaminoacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dodecyl 2-(dimethylamino)acetate is a chemical compound known for its role as a transdermal permeation enhancer. This compound is particularly valuable in pharmaceutical applications due to its ability to facilitate the delivery of drugs through the skin. It is based on the amino acid alanine and is recognized for its biodegradability and low toxicity .

准备方法

Synthetic Routes and Reaction Conditions

Dodecyl 2-(dimethylamino)acetate can be synthesized through a reaction involving dodecyl 2-bromopropionate and dimethylamine. The process begins with the preparation of dodecyl 2-bromopropionate by reacting n-dodecanol with 2-bromopropionyl halogenide. This intermediate is then reacted with dimethylamine to yield dodecyl 2-(dimethylamino)acetate .

Industrial Production Methods

In industrial settings, the production of dodecyl 2-(dimethylamino)acetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Dodecyl 2-(dimethylamino)acetate primarily undergoes substitution reactions. The ester group in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of dodecyl alcohol and dimethylaminoacetic acid .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are commonly used for the hydrolysis of dodecyl 2-(dimethylamino)acetate.

Substitution: Dimethylamine is a key reagent in the synthesis of the compound.

Major Products

The major products formed from the hydrolysis of dodecyl 2-(dimethylamino)acetate are dodecyl alcohol and dimethylaminoacetic acid .

科学研究应用

Skin Penetration Enhancement

DDAA has been extensively studied for its ability to enhance the permeability of various drugs through the skin. The compound acts as a penetration enhancer by modifying the skin barrier, allowing for improved transdermal delivery of therapeutic agents.

- Mechanism of Action : DDAA disrupts the lipid structure of the stratum corneum, facilitating the passage of both lipophilic and hydrophilic drugs. It has shown significant improvements in drug permeability compared to traditional enhancers like Azone. In studies using in vitro diffusion cells with human epidermis, DDAA increased drug permeability by 10 to 20 times for certain compounds such as indomethacin and propranolol-HCl .

- Comparative Studies : Research comparing DDAA with other penetration enhancers revealed that it often outperformed them in enhancing drug flux across various skin models. For example, when tested on snakeskin and rabbit pinna skin, DDAA demonstrated superior effectiveness in improving drug permeation rates .

Pharmaceutical Formulations

DDAA is incorporated into various pharmaceutical formulations due to its ability to enhance drug absorption without causing irritation or destabilization of the active ingredients.

- Topical Drug Delivery : DDAA is used in creams and gels as a solubilizing agent that enhances the absorption of active pharmaceutical ingredients (APIs). Its formulation benefits include maintaining the stability of drugs while improving their therapeutic efficacy .

- Case Studies : In one study, DDAA was evaluated alongside other surfactants for its effectiveness in transdermal drug delivery systems. The results indicated that DDAA not only increased the rate of drug absorption but also maintained the integrity of the formulation over time .

Interfacial Properties and Applications

The interfacial behavior of DDAA has been studied in various contexts, including its adsorption characteristics at air/solution interfaces.

- Molecular Dynamics Simulations : Recent studies have utilized molecular dynamics simulations to investigate how DDAA molecules behave at interfaces. These simulations help understand the structural organization of DDAA when adsorbed onto surfaces, which is crucial for applications in formulations where surface activity is important .

- Surfactant Behavior : As a zwitterionic surfactant, DDAA exhibits unique properties that can be exploited in emulsions and dispersions. Its ability to stabilize interfaces makes it valuable in cosmetic formulations where texture and stability are critical .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Skin Penetration Enhancement | Transdermal drug delivery | Increased permeability of APIs |

| Pharmaceutical Formulations | Creams, gels | Enhanced absorption without irritation |

| Interfacial Properties | Stabilization in emulsions/dispersions | Improved texture and stability |

作用机制

The mechanism by which dodecyl 2-(dimethylamino)acetate enhances transdermal drug delivery involves its interaction with the stratum corneum, the outermost layer of the skin. The compound disrupts the lipid structure of the stratum corneum, increasing its permeability and allowing drugs to pass through more easily. This interaction is reversible, and the skin barrier function is restored after the compound is removed .

相似化合物的比较

Dodecyl 2-(dimethylamino)acetate is compared with other transdermal permeation enhancers such as dodecyl 6-(dimethylamino)hexanoate and Azone:

Dodecyl 6-(dimethylamino)hexanoate: This compound is more potent than dodecyl 2-(dimethylamino)acetate for certain drugs like theophylline and hydrocortisone but less effective for others like indomethacin.

Azone: Both dodecyl 2-(dimethylamino)acetate and Azone significantly increase the permeation of lipophilic and hydrophilic model compounds.

Similar Compounds

- Dodecyl 6-(dimethylamino)hexanoate

- Azone

- Lauryl alcohol (a possible decomposition product of dodecyl 2-(dimethylamino)acetate)

属性

CAS 编号 |

121150-43-4 |

|---|---|

分子式 |

C16H32NO2- |

分子量 |

271.44 g/mol |

IUPAC 名称 |

dodecyl 2-(dimethylamino)acetate |

InChI |

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15-17(2)3/h4-15H2,1-3H3 |

InChI 键 |

XPALGXXLALUMLE-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCOC(=O)CN(C)C |

规范 SMILES |

CCCCCCCCCCCCC(C(=O)[O-])N(C)C |

同义词 |

DDAA dodecyl-N,N-dimethylaminoacetate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。